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Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of C.I.

Pigment Red 112 (CAS No. 6535-46-2), a monoazo pigment belonging to the Naphthol AS

series. Due to the limited availability of a publicly published, complete crystal structure for C.I.

Pigment Red 112, this document utilizes the closely related and structurally similar Naphthol

AS pigment, C.I. Pigment Red 2 (C.I. 12310), as a representative example for detailed

crystallographic analysis. This guide summarizes the key crystallographic data, outlines

detailed experimental protocols for single-crystal and powder X-ray diffraction, and discusses

the significant molecular and crystalline features characteristic of this class of pigments.

Introduction
C.I. Pigment Red 112 is a high-performance organic pigment valued for its vibrant red hue and

good fastness properties in various applications, including inks, coatings, and plastics.[1] The

performance characteristics of organic pigments are intrinsically linked to their solid-state

properties, primarily their crystal structure. Factors such as molecular packing, intermolecular

interactions, and polymorphism directly influence the pigment's color, tinctorial strength,

lightfastness, and thermal stability. Therefore, a thorough understanding of the crystal structure

is paramount for quality control, performance optimization, and the development of new

pigment grades.
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Naphthol AS pigments, including C.I. Pigment Red 112, are known to exist predominantly in

the hydrazone tautomeric form in the solid state, a feature that contributes to their stability.[2]

The molecules are generally planar and are held together by a network of intermolecular

forces, including van der Waals interactions and, in some cases, hydrogen bonding.

This guide will use the crystal structure of C.I. Pigment Red 2, a well-characterized Naphthol

AS pigment, to illustrate the principles and methodologies of crystal structure analysis

applicable to C.I. Pigment Red 112.

Molecular and Crystal Structure of a Representative
Naphthol AS Pigment: C.I. Pigment Red 2
The crystal structure of C.I. Pigment Red 2 (4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenyl-2-

naphthamide) has been determined by single-crystal X-ray diffraction.[3][4]

Molecular Conformation
In the solid state, C.I. Pigment Red 2 exists as the hydrazone tautomer, which is a common

feature of Naphthol AS pigments.[2] The molecule is nearly planar, a conformation stabilized by

intramolecular hydrogen bonds.[2] This planarity facilitates efficient molecular packing in the

crystal lattice.

Crystal Packing
The molecules of C.I. Pigment Red 2 are arranged in columns parallel to the b-axis of the unit

cell, with alternating molecules within the column being antiparallel.[2] The crystal structure is

primarily governed by van der Waals forces, as no intermolecular hydrogen bonds have been

identified.[2]

Crystallographic Data
The crystallographic data for C.I. Pigment Red 2 provides a quantitative description of its

crystal lattice.
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Parameter Value

Chemical Formula C₂₃H₁₅Cl₂N₃O₂

Molecular Weight 436.29 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 10.309(6) Å

b 9.051(3) Å

c 21.991(15) Å

β 104.33(10)°

Volume 1988(2) Å³

Z 4

Calculated Density 1.457 g/cm³

Table 1: Crystallographic data for C.I. Pigment Red 2.[3][5]

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of an organic pigment like C.I. Pigment Red 112
typically involves single-crystal X-ray diffraction for a precise structural solution and powder X-

ray diffraction for phase identification and bulk sample characterization.

Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most accurate and detailed information about the crystal structure,

including atomic coordinates, bond lengths, and bond angles.

3.1.1. Crystal Growth
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Obtaining single crystals of sufficient size and quality is often the most challenging step for

insoluble organic pigments.

Method: Slow cooling of a saturated solution is a common method. For C.I. Pigment Red 2,

single crystals were obtained by the slow cooling of a saturated solution in toluene.[5]

Apparatus: A sealed vial or flask placed in a temperature-controlled bath or a Dewar flask to

allow for slow cooling over several days.

Procedure:

Dissolve the pigment in a suitable solvent (e.g., toluene, xylene, or N-methyl-2-

pyrrolidone) at an elevated temperature to achieve saturation.

Filter the hot solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature.

Isolate well-formed single crystals for analysis.

3.1.2. Data Collection

Instrument: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray

source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a detector.[3]

Procedure:

Mount a suitable single crystal on a goniometer head.

Center the crystal in the X-ray beam.

Perform an initial screening to determine the crystal quality and unit cell parameters.

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

Integrate the raw diffraction images to obtain a list of reflection intensities.

3.1.3. Structure Solution and Refinement
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Software: Specialized crystallographic software (e.g., SHELX, Olex2).

Procedure:

Solve the phase problem using direct methods or Patterson methods to obtain an initial

structural model.

Refine the structural model against the experimental diffraction data using least-squares

methods.

Locate and refine the positions of all non-hydrogen atoms.

Add hydrogen atoms to the model at calculated positions.

Refine the model until convergence is reached, resulting in the final crystal structure.

Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the crystalline nature of a bulk powder sample, identify the crystalline

phases present, and determine unit cell parameters.

3.2.1. Sample Preparation

Method: A small amount of the finely ground pigment powder is mounted on a sample holder.

Procedure:

Grind the pigment sample to a fine, homogeneous powder using a mortar and pestle.

Pack the powder into a sample holder, ensuring a flat and level surface.

3.2.2. Data Collection

Instrument: A powder diffractometer, such as one using a Debye-Scherrer camera or a

modern Bragg-Brentano configuration, with a suitable X-ray source (e.g., Co Kα radiation, λ

= 1.79020 Å).[5]

Procedure:
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Mount the sample holder in the diffractometer.

Collect the diffraction pattern over a specified range of 2θ angles.

3.2.3. Data Analysis

Software: Software for phase identification and Rietveld refinement.

Procedure:

Identify the crystalline phases present by comparing the experimental diffraction pattern to

a database of known patterns (e.g., the Powder Diffraction File).

Index the diffraction pattern to determine the unit cell parameters.

Perform a Rietveld refinement to refine the crystal structure and obtain more detailed

structural information.

Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described

above.
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Caption: Workflow for Crystal Structure Analysis.
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Caption: Relationship between Structure and Properties.

Conclusion
While a complete, published crystal structure of C.I. Pigment Red 112 remains elusive, the

analysis of the closely related C.I. Pigment Red 2 provides significant insights into the structural

characteristics of this class of Naphthol AS pigments. The prevalence of the hydrazone

tautomer, molecular planarity stabilized by intramolecular hydrogen bonds, and columnar

packing are key features that dictate the physicochemical properties of these materials. The

experimental protocols detailed in this guide provide a robust framework for the crystallographic

analysis of C.I. Pigment Red 112 and other similar organic pigments. Such analyses are

crucial for advancing the understanding and application of these important industrial colorants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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